molecular formula C13H20IN B1604376 1-Phenethylpiperidine CAS No. 6949-43-5

1-Phenethylpiperidine

Cat. No.: B1604376
CAS No.: 6949-43-5
M. Wt: 317.21 g/mol
InChI Key: PHPYOILSCRSARI-UHFFFAOYSA-N
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Description

1-Phenethylpiperidine is an organic compound with the molecular formula C13H19N. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a phenethyl group attached to the nitrogen atom of the piperidine ring.

Mechanism of Action

Target of Action

1-Phenethylpiperidine, also known as 1-(2-Phenylethyl)piperidine, primarily targets the mu-opioid receptors (MOR) . These receptors are G-protein-coupled receptors that play a crucial role in pain perception and analgesia .

Mode of Action

This compound selectively activates the G-protein-coupled mu-opioid receptors (MOR) in acidic injured tissues . This selective activation is due to its lower acid dissociation constant, which allows it to be protonated and bind to MOR exclusively in inflamed tissue . This unique mode of action helps to avoid central side effects typically elicited at normal pH values in healthy tissues .

Biochemical Pathways

The metabolism of this compound, like other fentanyl analogs, can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .

Result of Action

The activation of MOR by this compound in acidic injured tissues results in pain relief . This is achieved without eliciting the typical side effects associated with opioid use, such as respiratory depression, sedation, and addiction potential .

Action Environment

The action of this compound is influenced by the pH of the environment. It preferentially activates MOR in acidified diseased tissues, thereby avoiding activation in healthy tissues exposed to normal pH values . This pH-dependent activation makes this compound a promising candidate for pain relief in conditions associated with tissue inflammation and acidification .

Biochemical Analysis

Biochemical Properties

It is known that similar compounds, such as fentanyl analogs, are predominantly metabolized by N-dealkylation, cleaving off the phenethyl moiety, monohydroxylation at the ethyl linker and piperidine ring, as well as hydroxylation/methoxylation at the phenyl ring .

Cellular Effects

The cellular effects of 1-Phenethylpiperidine are not well-studied. It is known that similar compounds, such as fentanyl analogs, can have significant effects on cellular processes. For example, a fentanyl analogue, (±)-N-(3-fluoro-1-phenethylpiperidine-4-yl)-N-phenyl propionamide (NFEPP), preferentially activates MOPr in acidified diseased tissues, inhibiting pain in a preclinical model of inflammatory bowel disease (IBD) without side effects in healthy tissues .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is known that similar compounds, such as fentanyl analogs, act by activating opioid receptors. For instance, NFEPP preferentially activates MOPr in acidified extracellular conditions to inhibit cAMP formation, recruit β-arrestins, and evoke MOPr endocytosis .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that similar compounds, such as fentanyl analogs, can have significant temporal effects. For example, NFEPP inhibited visceromotor responses to colorectal distension in mice with colitis but not in control mice, consistent with acidification of the inflamed colon .

Dosage Effects in Animal Models

The effects of this compound dosage in animal models are not well-studied. It is known that similar compounds, such as fentanyl analogs, can have significant dosage effects. For example, NFEPP inhibited visceromotor responses to colorectal distension in mice with colitis but not in control mice .

Metabolic Pathways

It is known that similar compounds, such as fentanyl analogs, are metabolized through pathways involving hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .

Transport and Distribution

It is known that similar compounds, such as fentanyl analogs, can be transported and distributed within cells and tissues .

Subcellular Localization

It is known that similar compounds, such as fentanyl analogs, can have significant effects on subcellular localization .

Preparation Methods

1-Phenethylpiperidine can be synthesized through several methods. One common synthetic route involves the reaction of piperidine with phenethyl bromide under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is refluxed to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial production methods often involve more sophisticated techniques to ensure high yield and purity. For instance, the use of catalytic hydrogenation and advanced purification methods like column chromatography can be employed to produce this compound on a larger scale .

Chemical Reactions Analysis

1-Phenethylpiperidine undergoes various chemical reactions, including:

Major products formed from these reactions include various substituted piperidines and phenethyl derivatives, which can have different pharmacological properties.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of receptor-ligand interactions, particularly in the context of opioid receptors.

    Medicine: Research has explored its potential as an analgesic, given its structural similarity to known pain-relieving compounds.

    Industry: It is used in the synthesis of various chemicals and intermediates for industrial applications

Comparison with Similar Compounds

1-Phenethylpiperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its structural simplicity and versatility as a synthetic intermediate, making it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

1-(2-phenylethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-3-7-13(8-4-1)9-12-14-10-5-2-6-11-14/h1,3-4,7-8H,2,5-6,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDVAKGHPZJLTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059822
Record name Piperidine, 1-(2-phenylethyl)-
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Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332-14-9
Record name 1-(2-Phenylethyl)piperidine
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Record name 1-(2-Phenylethyl)piperidine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, 1-(2-phenylethyl)-
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Record name Piperidine, 1-(2-phenylethyl)-
Source EPA DSSTox
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Record name 1-phenethylpiperidine
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Record name 1-(2-Phenylethyl)piperidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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